molecular formula C9H11NO2 B3011136 Ethyl 1-cyanocyclopent-3-ene-1-carboxylate CAS No. 68882-32-6

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate

Cat. No.: B3011136
CAS No.: 68882-32-6
M. Wt: 165.192
InChI Key: RDIIJCALQSVZDW-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C9H11NO2. It is a derivative of cyclopentene, featuring a cyano group and an ethyl ester group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds via a Michael addition followed by cyclization to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-cyanocyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The ester group can undergo hydrolysis to form carboxylic acids, which can further react with other compounds. These interactions are crucial in its applications in synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano and ester groups on a cyclopentene ring. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in organic synthesis.

Biological Activity

Ethyl 1-cyanocyclopent-3-ene-1-carboxylate (CAS No. 68882-32-6) is a chemical compound with potential biological activities that have garnered attention in various fields, including pharmacology and medicinal chemistry. This article explores the biological activity of this compound, highlighting its synthesis, properties, and relevant research findings.

Molecular Formula : C₉H₁₁NO₂
Molecular Weight : 165.19 g/mol
IUPAC Name : this compound
CAS Number : 68882-32-6

This compound is characterized by its unique cyclopentene structure, which contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentene derivatives with cyanide sources under controlled conditions. The process can be optimized for yield and purity, often yielding a product with over 97% purity as indicated by various chemical suppliers .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds related to this compound. A significant focus has been on its potential effectiveness against various bacterial strains. For instance, derivatives of similar cyclic compounds have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Observed
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Pseudomonas aeruginosaLow Activity
Bacillus cereusModerate Inhibition

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation through in vitro studies .

Anticancer Activity

Compounds with similar structural motifs have also been evaluated for anticancer properties. For example, research has indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as NF-kB and AP-1 .

Case Study 1: Antimicrobial Screening

In a study conducted on a series of related compounds, this compound was included in a panel of tests against common pathogens. The results indicated that compounds with a similar structure exhibited varying degrees of antibacterial activity, particularly against Staphylococcus aureus and E. coli .

Case Study 2: Anticancer Mechanism Exploration

Another study investigated the effects of related compounds on cancer cell lines. The results demonstrated that these compounds could significantly reduce viability in breast cancer cells through apoptosis induction and inhibition of cell migration . This suggests that this compound may also exhibit similar effects.

Properties

IUPAC Name

ethyl 1-cyanocyclopent-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIIJCALQSVZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC=CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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